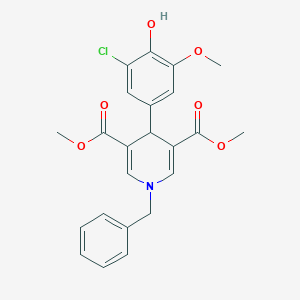

Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is widely used in the treatment of hypertension. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of Hantzsch 1,4-dihydropyridine, which has been synthesized and analyzed using X-ray crystallography, density functional theory (DFT), Hirshfeld surface, and molecular orbital calculations (Jasinski et al., 2013).

Pharmacological Screening for Anticonvulsant and Sedative Activity

- Derivatives of dimethyl 1,4-dihydropyridine-3,5-dicarboxylate, including diethyl and dimethyl variants, have been synthesized and evaluated for in vivo anticonvulsant and sedative activities using methods like Maximal electroshock and Pentylenetetrazole induced convulsion, and locomotor activity assessment (Samaunnisa et al., 2014).

Applications in Larvicidal Activity

- New bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were synthesized and showed promising larvicidal activity against Anopheles arabiensis, a significant mosquito species in malaria transmission (Rao et al., 2017).

Study of Reaction Mechanisms and Stereochemistry

- Investigations into the stereochemistry and reaction mechanisms of 1,4-dihydropyridine derivatives, including the study of rearrangement reactions, have provided insights into the structural and chemical properties of these compounds (Anderson & Johnson, 1966).

Electrochemical Analysis in Protic Medium

- The electrochemical behavior of unsymmetrical 1,4-dihydropyridine derivatives has been analyzed in hydroalcoholic mediums, providing insights into their reduction and oxidation processes and potential applications in chemical synthesis (David et al., 1995).

Synthesis and Characterization Techniques

- The compound has been synthesized and characterized using various techniques such as microwave-assisted synthesis, Hantzsch condensation reactions, and spectroscopic methods, demonstrating its versatility in synthetic chemistry (Zhang et al., 2009).

Eigenschaften

Produktname |

Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

|---|---|

Molekularformel |

C23H22ClNO6 |

Molekulargewicht |

443.9 g/mol |

IUPAC-Name |

dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H22ClNO6/c1-29-19-10-15(9-18(24)21(19)26)20-16(22(27)30-2)12-25(13-17(20)23(28)31-3)11-14-7-5-4-6-8-14/h4-10,12-13,20,26H,11H2,1-3H3 |

InChI-Schlüssel |

VHWYLJKJAFJZGR-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |

Synonyme |

5-Amino-4-oxopentanoic acid hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5022.png)

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)